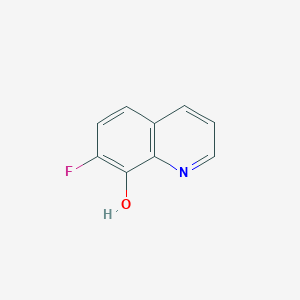

7-Fluoroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRHJNNQVTBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618489 |

Source

|

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35048-10-3 |

Source

|

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoroquinolin-8-ol

An In-depth Analysis of Synthetic Pathways, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Executive Summary

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a foundational scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of the primary synthetic route to 7-Fluoroquinolin-8-ol, focusing on the Skraup synthesis. It elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the critical scientific principles that govern the reaction's success. This document is intended to serve as a practical and theoretical resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of the 7-Fluoroquinolin-8-ol Scaffold

The 8-hydroxyquinoline (8-HQ) core is a privileged bidentate chelating ligand, renowned for its diverse biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[1][2][3][4] Its mechanism of action is often linked to its ability to chelate essential metal ions, thereby disrupting critical biological processes.[1] The strategic placement of a fluorine atom, a common bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to enhance drug efficacy. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve binding interactions, and block metabolic degradation pathways. Consequently, 7-Fluoroquinolin-8-ol represents a valuable building block for developing novel therapeutic agents and advanced materials.

Retrosynthetic Analysis and Strategic Selection of the Skraup Synthesis

The synthesis of a substituted quinoline ring system can be approached through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][5][6] For the specific substitution pattern of 7-Fluoroquinolin-8-ol, a retrosynthetic analysis points to a Skraup-type reaction as the most direct and efficient pathway.

The core logic involves the formation of the pyridine ring fused to a pre-functionalized benzene ring. The final positions of the fluoro and hydroxyl groups (7 and 8, respectively) are dictated by the substitution pattern of the starting aniline precursor. This leads to the identification of 2-Amino-4-fluorophenol as the ideal starting material.

Why 2-Amino-4-fluorophenol?

-

Amino Group (Position 2): This primary amine is the nucleophile that initiates the reaction and ultimately becomes the nitrogen atom in the quinoline ring.

-

Hydroxyl Group (Position 1): This group remains as a spectator during the core reaction and becomes the 8-hydroxyl group in the final product.

-

Fluorine Atom (Position 4): This halogen remains on the ring and, based on the cyclization pattern, will be located at the 7-position of the quinoline system.

The Skraup synthesis, which utilizes glycerol as the three-carbon source for the pyridine ring, is exceptionally well-suited for this transformation. A successful synthesis of the related 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol using this method has been reported, validating the feasibility of this approach.[7]

Primary Synthesis Pathway: The Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline scaffold via the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][5]

3.1 Principle and Rationale

The reaction proceeds through a series of well-defined steps. Concentrated sulfuric acid serves a dual role: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization step. An oxidizing agent is required in the final step to aromatize the newly formed dihydroquinoline ring.

Table 1: Reagents and Their Functions in the Skraup Synthesis

| Reagent | Chemical Structure/Formula | Core Function(s) |

| 2-Amino-4-fluorophenol | C₆H₆FNO | Aromatic amine precursor; provides the benzene ring and N-atom for the quinoline core.[8][9][10] |

| Glycerol | C₃H₈O₃ | Source of the three-carbon chain (C2, C3, C4) for the pyridine ring, via in-situ formation of acrolein.[5] |

| Sulfuric Acid | H₂SO₄ | Dehydrating agent and acid catalyst for cyclization.[5][11] |

| Nitrobenzene (or alternative) | C₆H₅NO₂ | Oxidizing agent for the final aromatization step. |

3.2 Detailed Reaction Mechanism

The mechanism of the Skraup synthesis is a classic example of fundamental organic transformations. It involves dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.

-

Formation of Acrolein: Glycerol is dehydrated by concentrated sulfuric acid at high temperatures to form acrolein, the key electrophile.

-

Michael Addition: The amino group of 2-amino-4-fluorophenol acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to acrolein.[6]

-

Electrophilic Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-donating amino group directs the cyclization to the ortho position (C6 of the aniline ring), which is activated.

-

Dehydration: The cyclized intermediate is then dehydrated to form 7-fluoro-1,2-dihydroquinolin-8-ol.

-

Oxidation: The dihydroquinoline intermediate is oxidized by an agent like nitrobenzene to yield the final aromatic product, 7-Fluoroquinolin-8-ol. The mechanism of this step can be complex, but it results in the formation of the stable quinoline ring system.[6]

Diagram 1: Overall Skraup Synthesis Pathway

Caption: Overview of the Skraup synthesis of 7-Fluoroquinolin-8-ol.

Diagram 2: Step-by-Step Reaction Mechanism

Caption: Mechanistic flow of the Skraup synthesis.

3.3 Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methods for Skraup syntheses.[7] Researchers should perform their own risk assessment and optimization.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a well-ventilated fume hood.

-

Reagent Charging: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 2-amino-4-fluorophenol, ensuring the temperature does not rise excessively.

-

Addition of Oxidant: Slowly add nitrobenzene (or another suitable oxidizing agent) to the mixture.

-

Glycerol Addition: Heat the mixture to approximately 100-120 °C. Add glycerol dropwise from the dropping funnel at a rate that maintains a controllable exothermic reaction.

-

Reaction: After the addition of glycerol is complete, maintain the reaction mixture at reflux (typically 130-150 °C) for 3-5 hours. The reaction is vigorous and should be monitored carefully.

-

Work-up: Allow the mixture to cool to room temperature. Very cautiously, pour the mixture over crushed ice. The solution will be strongly acidic.

-

Removal of Oxidant: If nitrobenzene was used, remove the excess by steam distillation.

-

Neutralization and Precipitation: Make the remaining solution basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This will precipitate the crude 7-Fluoroquinolin-8-ol.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

3.4 Field-Proven Insights and Causality

-

Exothermic Control: The reaction is highly exothermic, particularly during the addition of glycerol. Slow, controlled addition is critical to prevent the reaction from running out of control.

-

Choice of Oxidant: While nitrobenzene is traditional, it is highly toxic. Alternative, milder oxidizing agents such as arsenic acid or iron(III) chloride have been used, though reaction conditions may require adjustment.

-

Work-up Caution: The quenching of the concentrated sulfuric acid reaction mixture on ice is extremely hazardous if not done slowly and with adequate cooling. The subsequent neutralization with a strong base is also highly exothermic.

-

Purity of Starting Material: The purity of the 2-amino-4-fluorophenol is paramount. Impurities can lead to significant side products that are difficult to separate.

Alternative Synthetic Approaches

While the Skraup synthesis is the most direct route, other strategies could be employed, though they are often more circuitous.

4.1 Synthesis via Demethylation of 7-Fluoro-8-methoxyquinoline

An alternative two-step approach involves first synthesizing the methoxy-protected analogue, 7-fluoro-8-methoxyquinoline, using 4-fluoro-2-methoxyaniline as the starting material in a Skraup reaction. The resulting product can then be demethylated using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the final 7-Fluoroquinolin-8-ol. This strategy is useful if the free hydroxyl group interferes with the Skraup reaction conditions, though the Skraup synthesis is generally robust enough to tolerate phenolic hydroxyls.

4.2 Applicability of Combes and Friedländer Syntheses

-

Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[11][12] To synthesize 7-Fluoroquinolin-8-ol, one would need to react 2-amino-4-fluorophenol with a specific β-dicarbonyl compound that yields the desired quinoline structure without substitution at the 2- and 4-positions. This is often synthetically challenging, making this route less practical.

Conclusion

The synthesis of 7-Fluoroquinolin-8-ol is most effectively and directly achieved via the Skraup reaction, leveraging the commercially available precursor, 2-amino-4-fluorophenol. This classic reaction, while requiring careful control of its vigorous and exothermic nature, provides a reliable and scalable pathway to the target molecule. The mechanism, rooted in fundamental principles of organic chemistry, allows for a rational understanding of the transformation. While alternative routes exist, they typically involve more synthetic steps or require less accessible starting materials, reinforcing the Skraup synthesis as the authoritative and preferred method for accessing this valuable fluorinated quinoline scaffold.

References

-

Wikipedia. Combes quinoline synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

Scilit. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

ResearchGate. Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

-

PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. [Link]

-

Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

-

ResearchGate. Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

-

ATB. 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray. [Link]

-

Victoria University of Wellington. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

- Google Patents. Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. ossila.com [ossila.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-氨基-4-氟苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinolin-8-ol

For distribution to: Researchers, scientists, and drug development professionals.

Forward

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoroquinolin-8-ol (CAS RN: 35048-10-3), a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. It is important to note that, at the time of this writing, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. Consequently, this guide adopts a predictive and comparative approach, leveraging computational models and experimental data from structurally similar analogs to forecast the properties of 7-Fluoroquinolin-8-ol. This document is intended to serve as a robust resource for researchers, providing not only the best available information but also detailed experimental protocols to facilitate the empirical validation of these critical parameters. The insights provided herein are grounded in established principles of physical organic chemistry and medicinal chemistry, aiming to empower researchers in their drug discovery and materials science endeavors.

Molecular Structure and Identification

7-Fluoroquinolin-8-ol is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 7-position and a hydroxyl group at the 8-position. This substitution pattern is crucial in defining its electronic and steric properties, which in turn govern its interactions with biological targets and its material characteristics.

| Property | Value | Source |

| IUPAC Name | 7-fluoroquinolin-8-ol | - |

| Synonyms | 7-fluoro-8-hydroxyquinoline | - |

| CAS Number | 35048-10-3 | - |

| Molecular Formula | C₉H₆FNO | - |

| Molecular Weight | 163.15 g/mol | - |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)F)O)N=C1 | - |

| InChI Key | LDCRHJNNQVTBNY-UHFFFAOYSA-N | - |

Predicted and Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount in drug discovery, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following sections detail the predicted properties of 7-Fluoroquinolin-8-ol, contextualized with experimental data from its close analogs.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its biological activity and membrane permeability. 8-Hydroxyquinoline derivatives are amphoteric, with the quinolinic nitrogen acting as a basic center and the hydroxyl group as an acidic center.

-

-

The electron-withdrawing nature of the fluorine atom at the 7-position is expected to decrease the basicity of the quinolinic nitrogen (lower pKa of the conjugate acid) and increase the acidity of the 8-hydroxyl group (lower pKa) compared to the parent 8-hydroxyquinoline.

-

A predicted pKa value for the analogous 7-Fluoro-8-hydroxy-2-methylquinoline is 2.21, suggesting the quinolinic nitrogen is indeed a weak base. The pKa of the hydroxyl group is anticipated to be in the range of 8-9.

-

-

Comparative Analysis with Analogs:

-

8-Hydroxyquinoline: The parent compound has a pKa of approximately 9.9 for the hydroxyl group.

-

7-Chloroquinolin-8-ol: A predicted pKa for this compound is 2.43, referring to the quinolinic nitrogen. The chloro group, being electron-withdrawing, similarly reduces the basicity.

-

The precise determination of the pKa values is crucial and can be achieved through potentiometric titration or UV-Vis spectrophotometry, as detailed in Section 4.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross biological membranes.

-

Predicted LogP: Computational methods are widely used to estimate LogP.

-

XLogP3: This algorithm predicts a LogP value of 2.2 for the related compound 8-fluoroquinoline. Given the presence of the polar hydroxyl group in 7-Fluoroquinolin-8-ol, its LogP is expected to be lower.

-

General Trends: The introduction of a fluorine atom generally increases lipophilicity. However, the 8-hydroxyl group will contribute to hydrophilicity. The interplay of these two functional groups will determine the final LogP value.

-

-

Comparative Analysis with Analogs:

-

7-Chloroquinolin-8-ol: This compound has a predicted XLogP3 value of 2.5.

-

8-Fluoroquinoline: Has a predicted XLogP3 value of 2.2.

-

The gold standard for experimental LogP determination is the shake-flask method, which is described in detail in Section 4. For ionizable compounds like 7-Fluoroquinolin-8-ol, the distribution coefficient (LogD) at a specific pH is often more relevant.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

-

Predicted Solubility: Specific quantitative predictions for 7-Fluoroquinolin-8-ol are not available. However, based on its structure:

-

The presence of the polar hydroxyl group and the nitrogen atom capable of hydrogen bonding suggests some degree of aqueous solubility.

-

The fused aromatic ring system contributes to its hydrophobic character, likely limiting its water solubility.

-

It is expected to be more soluble in organic solvents.

-

-

Comparative Analysis with Analogs:

-

7-Chloroquinolin-8-ol: Is reported to be slightly soluble in DMSO and methanol.

-

5,7-Dichloroquinolin-8-ol: Is generally soluble in organic solvents like ethanol, dichloromethane, and DMSO, but has limited water solubility. The solubility can be influenced by pH.

-

Melting Point

The melting point is an important indicator of purity and crystal lattice energy.

-

Predicted/Reported Melting Point: No experimental melting point for 7-Fluoroquinolin-8-ol is readily available from scientific literature or major suppliers.

-

Comparative Analysis with Analogs:

-

7-Chloroquinolin-8-ol: Has a reported melting point of 145 °C.

-

8-Hydroxyquinoline: Has a melting point of 76 °C.

-

The introduction of a halogen at the 7-position appears to significantly increase the melting point compared to the parent compound, likely due to stronger intermolecular interactions in the crystal lattice. It is plausible that 7-Fluoroquinolin-8-ol will have a melting point higher than that of 8-hydroxyquinoline.

-

Spectroscopic Properties

-

UV-Vis Spectroscopy: 8-Hydroxyquinoline and its derivatives are chromophoric and exhibit characteristic UV-Vis absorption spectra.

-

Expected Spectra: 7-Fluoroquinolin-8-ol is expected to show absorption bands in the UV region, arising from π-π* transitions within the quinoline ring system. The presence of the hydroxyl and fluoro substituents will likely cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The spectra of 8-hydroxyquinoline complexes with metal ions are often red-shifted and more intense.

-

Solvatochromism: The position of the absorption bands may be sensitive to solvent polarity.

-

-

Fluorescence Spectroscopy: Many 8-hydroxyquinoline derivatives are fluorescent, a property that is often enhanced upon chelation with metal ions.

-

Expected Properties: 7-Fluoroquinolin-8-ol is likely to exhibit fluorescence. The fluorescence quantum yield and emission wavelength will be influenced by the fluorine substituent and the solvent environment. The chelation of metal ions is expected to significantly modulate its fluorescence properties, a hallmark of 8-hydroxyquinoline-based sensors.

-

Plausible Synthetic Route

While a specific, detailed synthesis for 7-Fluoroquinolin-8-ol is not widely published, a plausible route can be proposed based on well-established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions.[1][2][3][4][5][6] A likely precursor would be 2-amino-4-fluorophenol.

Caption: Proposed Skraup synthesis of 7-Fluoroquinolin-8-ol.

The reaction would involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of 7-Fluoroquinolin-8-ol.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and water (or a buffer of the desired pH for LogD determination) in a separatory funnel.

-

Shake vigorously and allow the phases to separate. This ensures that each phase is pre-saturated with the other.

-

-

Partitioning:

-

Prepare a stock solution of 7-Fluoroquinolin-8-ol in the pre-saturated aqueous phase at a concentration where it can be accurately measured by the chosen analytical method.

-

In a suitable vessel (e.g., a centrifuge tube), add a known volume of the stock solution and a known volume of the pre-saturated n-octanol.

-

Seal the vessel and shake it at a constant temperature for a sufficient time to allow equilibrium to be reached (this may take several hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

-

Determine the concentration of 7-Fluoroquinolin-8-ol in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Significance in Drug Discovery and Materials Science

The physicochemical properties of 7-Fluoroquinolin-8-ol are pivotal to its potential applications.

-

In Drug Discovery:

-

The 8-hydroxyquinoline scaffold is a known metal chelator, and derivatives have been investigated for their antimicrobial, anticancer, and neuroprotective properties. [7] * The pKa and LogP values will dictate the compound's ability to cross cell membranes and interact with biological targets.

-

The fluorine substitution can enhance metabolic stability and binding affinity.

-

-

In Materials Science:

-

8-Hydroxyquinoline derivatives are widely used in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting properties. [7] * The spectroscopic properties of 7-Fluoroquinolin-8-ol and its metal complexes could be exploited in the development of novel fluorescent sensors and electronic materials. [8][9]

-

Conclusion

7-Fluoroquinolin-8-ol is a compound of significant interest, yet its physicochemical properties remain to be fully characterized experimentally. This guide has provided a comprehensive overview based on predictive methods and comparative analysis with structurally related compounds. The detailed experimental protocols included are intended to encourage and facilitate the empirical determination of these crucial parameters. A thorough understanding of the pKa, LogP, solubility, and spectroscopic properties of 7-Fluoroquinolin-8-ol will be instrumental in unlocking its full potential in the fields of medicinal chemistry and materials science.

References

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

-

Preparation and Properties of Quinoline. (n.d.). [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

NIH. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). [Link]

-

Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

-

NISCAIR Online Periodicals Repository. (n.d.). Photo physical properties of 8-hydroxy quinoline. [Link]

-

MDPI. (n.d.). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ResearchGate. (n.d.). UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and. [Link]

-

Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. [Link]

-

NIH. (2026). 8-Fluoroquinoline. PubChem. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. [Link]

-

PubMed. (n.d.). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

CORE. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). [Link]

-

Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). [Link]

-

UCI Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]

-

Chemsrc. (2025). 7-chloro-2-methylquinolin-8-ol. [Link]

-

European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

-

NIH. (n.d.). 5-Chloroquinolin-8-ol. PubChem. [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025). [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. rroij.com [rroij.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

An In-depth Technical Guide to 7-Fluoroquinolin-8-ol: Synthesis, Structure, and Therapeutic Potential as a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The introduction of a fluorine atom at the 7-position significantly modulates the compound's physicochemical and pharmacological properties, leading to heightened interest in its therapeutic applications. This technical guide provides a comprehensive overview of 7-Fluoroquinolin-8-ol, covering its chemical identity, molecular structure, synthesis, and its emerging role as a potent enzyme inhibitor in the context of drug development.

Core Compound Identity: 7-Fluoroquinolin-8-ol

CAS Number: 35048-10-3

Molecular Structure and Physicochemical Properties

7-Fluoroquinolin-8-ol possesses a bicyclic heterocyclic structure, with a fluorine atom at position 7 and a hydroxyl group at position 8 of the quinoline ring. This substitution pattern is crucial for its biological activity, particularly its ability to chelate metal ions.

Molecular Formula: C₉H₆FNO

Molecular Weight: 163.15 g/mol

| Property | Value | Source |

| Melting Point | Not explicitly reported; likely a solid at room temperature. | Inferred from similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and chloroform. | General solubility of 8-hydroxyquinolines |

| pKa | Not explicitly reported; the hydroxyl group is weakly acidic. | General properties of 8-hydroxyquinolines |

| Appearance | Likely a pale yellow or off-white solid. | General appearance of 8-hydroxyquinoline derivatives |

Synthesis of 7-Fluoroquinolin-8-ol: A Modified Skraup-Doebner-von Miller Approach

The synthesis of 7-Fluoroquinolin-8-ol can be achieved through a modification of the classical Skraup-Doebner-von Miller reaction, a cornerstone in quinoline synthesis.[1][2] This approach involves the cyclization of an aromatic amine with a source of acrolein, followed by oxidation.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from general procedures for the synthesis of substituted 8-hydroxyquinolines.[3]

Materials:

-

2-Amino-5-fluorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Amine: Slowly add 2-amino-5-fluorophenol to the acidic glycerol mixture.

-

Initiation of Cyclization: Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. If necessary, moderate the reaction by cooling the flask.

-

Addition of Oxidizing Agent: Once the initial exothermic reaction subsides, add the oxidizing agent (e.g., nitrobenzene) portion-wise.

-

Reaction Completion: Heat the reaction mixture under reflux for several hours to ensure complete cyclization and oxidation.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-Fluoroquinolin-8-ol by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 7-Fluoroquinolin-8-ol.

Molecular Structure Analysis: Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following are predicted NMR chemical shifts for 7-Fluoroquinolin-8-ol. These values are for reference and should be confirmed by experimental data.

Predicted ¹H NMR (in CDCl₃):

-

δ 8.8-9.0 ppm (dd): H2

-

δ 7.3-7.5 ppm (m): H3, H4, H5

-

δ 7.0-7.2 ppm (dd): H6

-

δ 9.5-10.0 ppm (s, broad): OH

Predicted ¹³C NMR (in CDCl₃):

-

δ 155-158 ppm (d, JCF ≈ 250 Hz): C7

-

δ 148-150 ppm: C8a

-

δ 147-149 ppm: C2

-

δ 136-138 ppm: C4

-

δ 128-130 ppm: C4a

-

δ 121-123 ppm: C3

-

δ 115-117 ppm (d, JCF ≈ 20 Hz): C6

-

δ 110-112 ppm (d, JCF ≈ 5 Hz): C5

-

δ 108-110 ppm: C8

Mechanism of Action and Therapeutic Potential: Inhibition of Catechol-O-Methyltransferase (COMT)

A significant area of research for 7-Fluoroquinolin-8-ol is its potent inhibitory activity against catechol-O-methyltransferase (COMT).[4][5][6] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine.[7] In conditions like Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the therapeutic effects of levodopa, a dopamine precursor.[8]

The inhibitory action of 8-hydroxyquinolines, including the 7-fluoro derivative, is attributed to their ability to chelate the magnesium ion (Mg²⁺) present in the active site of the COMT enzyme.[4][9] This chelation prevents the binding of the natural catechol substrates, thereby inhibiting their methylation and subsequent degradation. The fluorine substituent at the 7-position can enhance the compound's metabolic stability and potency.[6]

COMT Inhibition Signaling Pathway

Caption: Mechanism of COMT inhibition by 7-Fluoroquinolin-8-ol.

Conclusion and Future Directions

7-Fluoroquinolin-8-ol is a promising small molecule with significant potential in drug discovery, particularly as a COMT inhibitor for the treatment of neurodegenerative diseases. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-rationalized. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas where 8-hydroxyquinoline derivatives have shown promise, such as in anticancer and antimicrobial applications. The development of a detailed and optimized synthesis protocol and the acquisition of comprehensive experimental data will be crucial for advancing this compound through the drug development pipeline.

References

-

Buchler, I., Akuma, D., Au, V., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Journal of Medicinal Chemistry, 61(21), 9647-9665. Available at: [Link]

-

Borchardt, R. T., Thakker, D. R., Warner, V. D., Mirth, D. B., & Sane, J. N. (1976). Catechol O-methyltransferase. 8. Structure-activity relationships for inhibtion by 8-hydroxyquinolines. Journal of Medicinal Chemistry, 19(4), 558-560. Available at: [Link]

-

Borchardt, R. T. (1976). Catechol O-methyltransferase. 8. Structure-activity relationships for inhibtion by 8-hydroxyquinolines. Journal of Medicinal Chemistry, 19(4), 558-60. Available at: [Link]

-

Rupp, B., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Catechol-o-methyl transferase – Knowledge and References. Available at: [Link]

-

Schofield, C. J., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

-

Patiny, L., & Castillo, A. M. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

Al-Hujran, T. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Available at: [Link]

-

Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]

-

Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]

-

Hormi, O. E. O., et al. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

-

Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

Al-Busafi, S. N. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

-

chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

-

Ogoshi, T., et al. (2023). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Soderberg, T. (2022, July 20). 2.6: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

-

PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Available at: [Link]

-

PubChem. (n.d.). 5-Chloroquinolin-8-ol. Available at: [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. rsc.org [rsc.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. | Semantic Scholar [semanticscholar.org]

- 6. Catechol O-methyltransferase. 8. Structure-activity relationships for inhibtion by 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 7-Fluoroquinolin-8-ol and Its Spectroscopic Fingerprint

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of 7-Fluoroquinolin-8-ol with standard IUPAC numbering is presented below. This numbering will be used consistently throughout this guide to assign specific NMR signals.

Caption: Molecular structure of 7-Fluoroquinolin-8-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For 7-Fluoroquinolin-8-ol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the quinoline ring system are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the nitrogen atom and the fluorine atom will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for 7-Fluoroquinolin-8-ol (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 8.9 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.6 - 7.7 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.4 - 8.5 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 |

| H-5 | 7.5 - 7.6 | d | J(H5,H6) ≈ 9.0 |

| H-6 | 7.2 - 7.3 | dd | J(H6,H5) ≈ 9.0, J(H6,F7) ≈ 10.0 |

| OH-8 | 9.5 - 10.5 | br s | - |

Interpretation:

-

H-2, H-3, and H-4: These protons on the pyridine ring will show characteristic doublet of doublets (dd) splitting patterns due to coupling with each other. H-2 and H-4 are significantly deshielded due to their proximity to the electronegative nitrogen atom.

-

H-5 and H-6: These protons are on the benzene ring. H-5 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and the fluorine at C-7. The coupling to fluorine (J(H6,F7)) is a key indicator of the fluorine's position.

-

OH-8: The hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbons.

Table 2: Predicted ¹³C NMR Data for 7-Fluoroquinolin-8-ol (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 148 - 150 | s |

| C-3 | 122 - 124 | s |

| C-4 | 136 - 138 | s |

| C-4a | 128 - 130 | d, J(C4a,F) ≈ 4-6 Hz |

| C-5 | 118 - 120 | d, J(C5,F) ≈ 4-6 Hz |

| C-6 | 110 - 112 | d, J(C6,F) ≈ 20-25 Hz |

| C-7 | 158 - 162 | d, J(C7,F) ≈ 240-250 Hz |

| C-8 | 145 - 147 | d, J(C8,F) ≈ 12-15 Hz |

| C-8a | 139 - 141 | s |

Interpretation:

-

C-7: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)), which is highly diagnostic. Its chemical shift will be significantly downfield.

-

C-6 and C-8: The carbons ortho to the fluorine will exhibit smaller two-bond coupling constants (²J(C,F)).

-

C-4a and C-5: The carbons meta to the fluorine will show even smaller three-bond coupling constants (³J(C,F)).

-

C-8a: The carbon para to the fluorine may show a very small or no observable coupling.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[1]

Table 3: Predicted ¹⁹F NMR Data for 7-Fluoroquinolin-8-ol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-7 | -110 to -130 (vs. CFCl₃) | d |

Interpretation:

-

The chemical shift is expected in the typical range for an aryl fluoride. The exact value will be influenced by the electronic nature of the quinolinol ring system.

-

The fluorine signal will likely appear as a doublet due to coupling with the adjacent H-6 proton (³J(F,H6)).

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Fluoroquinolin-8-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. A fluorine-specific probe or a multinuclear probe is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[3]

Table 4: Predicted Characteristic IR Absorptions for 7-Fluoroquinolin-8-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |

| 1580-1620 (strong) | C=C/C=N stretch | Quinoline ring |

| 1200-1300 (strong) | C-O stretch | Phenolic C-O |

| 1100-1200 (strong) | C-F stretch | Aryl-Fluoride |

Interpretation:

-

A broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of a hydroxyl group, likely involved in intermolecular hydrogen bonding.

-

Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in an aromatic ring.

-

Strong absorptions in the 1580-1620 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline core.

-

A strong band in the 1100-1200 cm⁻¹ region is indicative of the C-F stretching vibration, a key piece of evidence for the presence of the fluorine substituent.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like 7-Fluoroquinolin-8-ol, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan: The sample spectrum is then recorded.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Table 5: Predicted Mass Spectrometry Data for 7-Fluoroquinolin-8-ol (Electron Ionization)

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 135 | [M - CO]⁺ |

| 134 | [M - HCN]⁺ |

| 108 | Further fragmentation |

Interpretation:

-

Molecular Ion (m/z 163): The peak corresponding to the intact molecule with a single positive charge is expected to be prominent due to the stability of the aromatic quinoline system. This confirms the molecular formula C₉H₆FNO.

-

Fragmentation: Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO, 28 Da) from the phenolic ring and the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. These characteristic losses help to confirm the quinoline core structure.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry.

-

Sample Preparation: A dilute solution of 7-Fluoroquinolin-8-ol is prepared in a volatile solvent (e.g., methanol, dichloromethane).

-

Injection: A small volume of the sample is injected into the Gas Chromatograph (GC).

-

Separation: The compound travels through a heated column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of 7-Fluoroquinolin-8-ol relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the correct molecular weight (163 g/mol ). IR spectroscopy verifies the presence of key functional groups, namely the phenolic -OH, the aromatic system, and the crucial C-F bond. Finally, NMR spectroscopy provides the unambiguous blueprint of the molecule, with ¹H and ¹³C NMR mapping the carbon-hydrogen framework and ¹⁹F NMR confirming the presence and electronic environment of the fluorine atom. Together, these techniques provide a self-validating system for the unequivocal identification and quality assessment of 7-Fluoroquinolin-8-ol, a critical step for any researcher in the field of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

SpectraBase. (n.d.). 5-Fluoro-8-quinolinol. Wiley-VCH GmbH. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

Sources

Solubility and stability of 7-Fluoroquinolin-8-ol in different solvents

An In-Depth Technical Guide to the Characterization of 7-Fluoroquinolin-8-ol: Solubility and Stability Profiling

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-Fluoroquinolin-8-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not yet widely available, this document serves as a practical, experience-driven manual for researchers, scientists, and drug development professionals. It outlines the necessary steps to thoroughly characterize the compound's physicochemical properties, ensuring data integrity and providing insights for formulation and development.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1]. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity[2]. The 8-hydroxyquinoline moiety is a well-known chelating agent, a property that can be both beneficial and a source of instability[3]. Therefore, a thorough understanding of the solubility and stability of a new derivative like 7-Fluoroquinolin-8-ol is paramount for its successful application.

This guide will detail the methodologies for:

-

Predicting and experimentally determining key physicochemical properties.

-

Establishing a comprehensive solubility profile in various solvents.

-

Conducting forced degradation studies to understand its intrinsic stability and degradation pathways, in line with ICH guidelines[4].

Physicochemical Characterization of 7-Fluoroquinolin-8-ol

A foundational understanding of the molecule's intrinsic properties is crucial before embarking on extensive solubility and stability studies.

Predicted Physicochemical Properties

Based on its structure and data from analogous compounds, we can predict the following properties for 7-Fluoroquinolin-8-ol:

| Property | Predicted Value/Range | Rationale and Field Insights |

| pKa | Phenolic OH: ~8.5-9.5Quinoline N: ~4.0-5.0 | The pKa of the parent 8-hydroxyquinoline is approximately 9.9 for the hydroxyl group[3]. The electron-withdrawing nature of the fluorine atom is expected to make the hydroxyl group more acidic, thus lowering its pKa. The basicity of the quinoline nitrogen will also be slightly reduced by the fluorine substituent[5]. |

| logP | 2.0 - 3.0 | The introduction of a fluorine atom generally increases the lipophilicity of a molecule[2]. This predicted range suggests moderate lipophilicity, which will influence its solubility in both aqueous and organic media. |

| Molecular Weight | 179.15 g/mol | Calculated from the chemical formula C₉H₆FNO. |

Experimental Determination of Physicochemical Properties

It is essential to experimentally verify these predicted values.

-

pKa Determination: Potentiometric titration is the gold standard for pKa determination. A solution of 7-Fluoroquinolin-8-ol is titrated with a strong acid and a strong base, and the inflection points in the titration curve are used to calculate the pKa values.

-

LogP Determination: The shake-flask method is a reliable technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by HPLC-UV, and the logP is calculated as the logarithm of the ratio of the concentrations.

Solubility Profiling

A comprehensive solubility profile is critical for formulation development, informing the choice of solvents for synthesis, purification, and delivery.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol outlines the determination of the equilibrium solubility of 7-Fluoroquinolin-8-ol in a range of solvents.

Materials:

-

7-Fluoroquinolin-8-ol (solid)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

HPLC-UV system

Procedure:

-

Add an excess amount of solid 7-Fluoroquinolin-8-ol to a vial containing a known volume of the test solvent.

-

Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

-

Quantify the concentration of 7-Fluoroquinolin-8-ol in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µg/mL.

Expected Solubility Profile

Based on the predicted physicochemical properties, the following solubility trends are anticipated:

| Solvent Type | Expected Solubility | Rationale |

| Aqueous (pH-dependent) | Low in neutral water, higher in acidic and basic solutions | The molecule has both a weakly acidic hydroxyl group and a weakly basic nitrogen atom. At low pH, the nitrogen will be protonated, increasing aqueous solubility. At high pH, the hydroxyl group will be deprotonated, also increasing aqueous solubility. |

| Polar Protic (e.g., methanol, ethanol) | Moderate to High | The hydroxyl group can participate in hydrogen bonding with these solvents. |

| Polar Aprotic (e.g., DMSO, acetonitrile) | Moderate to High | The polar nature of the quinoline ring system will facilitate dissolution in these solvents. |

| Non-Polar (e.g., hexane, toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of 7-Fluoroquinolin-8-ol and to identify its potential degradation products. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions[4][6].

General Workflow for Forced Degradation

The following diagram illustrates the typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound[7]. The conditions below are starting points and may need to be adjusted.

1. Acid Hydrolysis:

-

Conditions: 0.1 N HCl at 60°C.

-

Procedure: Dissolve 7-Fluoroquinolin-8-ol in the acidic solution. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

2. Base Hydrolysis:

-

Conditions: 0.1 N NaOH at 60°C.

-

Procedure: Similar to acid hydrolysis, but with a basic solution.

3. Oxidative Degradation:

-

Conditions: 3% H₂O₂ at room temperature.

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide. Monitor the degradation over time.

4. Thermal Degradation:

-

Conditions: 80°C (in both solid state and in solution).

-

Procedure: Place the solid compound and a solution of the compound in a temperature-controlled oven. Analyze at set time points.

5. Photostability:

-

Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Use a photostability chamber. A control sample should be protected from light.

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.

Recommended Method: HPLC with UV and Mass Spectrometric Detection (HPLC-UV/MS)

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from its degradation products.

-

Detection: UV detection should be performed at a wavelength where 7-Fluoroquinolin-8-ol has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) is essential for the identification of degradation products by providing mass-to-charge ratio information.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear, tabular format, as shown below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| PBS (pH 7.4) | 37 | |

| 0.1 N HCl | 25 | |

| 0.1 N NaOH | 25 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| DMSO | 25 |

Stability Data

For each stress condition, the following should be reported:

-

A plot of the percentage of 7-Fluoroquinolin-8-ol remaining versus time.

-

HPLC chromatograms showing the separation of the parent compound and its degradation products.

-

A table summarizing the major degradation products, including their retention times and mass-to-charge ratios.

-

Proposed degradation pathways based on the identified degradants.

Caption: Factors Influencing the Stability of 7-Fluoroquinolin-8-ol.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of 7-Fluoroquinolin-8-ol. By following these methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the development of new chemical entities. The insights gained from these studies will be invaluable for formulation design, shelf-life prediction, and regulatory submissions.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

-

Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47. [Link]

-

Kłosińska-Szmurło, E., & Pluciński, T. (2014). Physicochemical parameters of lomefloxacin, levofloxacin, and moxifloxacin as potential bioavailability descriptors. Journal of Chemistry, 2014, 1-8. [Link]

- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

-

Wikipedia. (2023). 8-Hydroxyquinoline. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Pharmaceuticals, 14(9), 887. [Link]

-

The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). Journal of Medicinal Chemistry, 64(15), 11095-11106. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto Scarborough. [Link]

Sources

- 1. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. database.ich.org [database.ich.org]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

The Rising Prominence of Fluorinated Quinolinols: A Technical Guide to Their Diverse Biological Activities

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine atoms into the quinoline nucleus has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of fluorinated quinolinols, detailing their significant anticancer, antimicrobial, antiviral, and neuroprotective activities. We will delve into the mechanistic underpinnings of these biological effects, explore critical structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated quinolinols in their therapeutic discovery programs.

The Quinoline Core and the Fluorine Advantage

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly alter a molecule's physicochemical properties. This includes modifications to metabolic stability, lipophilicity, and binding affinity for target proteins, often leading to enhanced biological activity.[1]

The rationale behind fluorination is multifaceted. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring. This can lead to altered pKa values, improved membrane permeability, and resistance to metabolic degradation, all of which are desirable attributes in drug design.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Fluorinated quinolinols have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanism of Action: Inhibition of Topoisomerases and Cell Cycle Arrest

A primary mechanism of the antitumor activity of many quinoline derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[5] By stabilizing the topoisomerase II-DNA covalent complex, these compounds lead to DNA strand breaks, ultimately triggering apoptosis. Furthermore, some fluorinated quinolinols have been shown to induce cell cycle arrest, particularly in the S phase, by intercalating with DNA.[6] This disruption of the cell cycle prevents cancer cells from proliferating.[6]

Changes in gene regulation following treatment with quinolones can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, further contributing to programmed cell death.[5]

Diagram: Postulated Anticancer Mechanism of Fluorinated Quinolinols

Caption: Inhibition of Topoisomerase II by fluorinated quinolinols.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluorinated quinolinols is highly dependent on their substitution pattern. For instance, the presence of a fluorine atom at specific positions can significantly enhance activity. Studies have shown that certain substitutions on the quinoline ring can lead to selective cytotoxicity towards cancer cells while sparing normal cells.[6] For example, a chloro group at the 6-position and a hydroxy-methoxyphenyl group at the 2-position of a quinoline-4-carboxylic acid derivative displayed significant growth reduction in breast cancer cell lines.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinolinol compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activities: A Broad Spectrum of Action

Fluorinated quinolones are a well-established class of broad-spectrum antibacterial agents.[7] Their activity extends to a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of fluorinated quinolinols.

Structure-Activity Relationship (SAR) Highlights